molecular formula C11H19N5O B8467221 N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide

N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide

Cat. No.: B8467221
M. Wt: 237.30 g/mol
InChI Key: MYSMJFNTXXWNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Attachment of the piperidine moiety: The piperidine ring is introduced through nucleophilic substitution reactions.

    Methylation: The final step involves the methylation of the nitrogen atom to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.

    Biology: The compound is used in biological studies to understand its effects on various biological pathways.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide is unique due to its triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N5O

Molecular Weight

237.30 g/mol

IUPAC Name

N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C11H19N5O/c1-16(11(17)10-8-13-15-14-10)7-4-9-2-5-12-6-3-9/h8-9,12H,2-7H2,1H3,(H,13,14,15)

InChI Key

MYSMJFNTXXWNTP-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1CCNCC1)C(=O)C2=NNN=C2

Origin of Product

United States

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